COc1cc(C(F)F)c(F)cc1Br
Description
The compound COc1cc(C(F)F)c(F)cc1Br is a halogenated aromatic derivative with a methoxy group (-OCH₃), bromine (Br), two fluorine (F) atoms, and a difluoromethyl (-CF₂) group attached to a benzene ring. Its molecular formula is C₈H₅BrF₃O, with a molecular weight of 253.02 g/mol. Key physicochemical properties include a calculated logP (XLOGP3) of 2.15 and an estimated solubility of 0.24 mg/mL (logS ≈ -2.99), similar to structurally related halogenated aromatics . The electron-withdrawing effects of the -CF₂ and halogens likely reduce electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQINBJMRBYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of COc1cc(C(F)F)c(F)cc1Br typically involves the bromination of a fluorinated aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of COc1cc(C(F)F)c(F)cc1Br can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: COc1cc(C(F)F)c(F)cc1Br can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile, such as an amine or a thiol.
Oxidation Reactions: The methoxy group in the compound can be oxidized to form a carbonyl group, leading to the formation of a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride, to yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of carbonyl-containing compounds, such as ketones and aldehydes.
Reduction: Formation of dehalogenated hydrocarbons.
Scientific Research Applications
COc1cc(C(F)F)c(F)cc1Br has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
To contextualize its properties, COc1cc(C(F)F)c(F)cc1Br is compared to three analogs with overlapping structural motifs:
Physicochemical Properties
| Compound | SMILES | Molecular Formula | Molecular Weight | logP (XLOGP3) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|---|
| Target Compound | COc1cc(C(F)F)c(F)cc1Br | C₈H₅BrF₃O | 253.02 | 2.15 | 0.24 | -OCH₃, -CF₂, Br, F |
| 2-Bromo-4,5-difluorobenzaldehyde | O=Cc1cc(F)c(cc1Br)F | C₇H₃BrF₂O | 221.00 | 2.3 | N/A | -CHO, Br, F |
| Nitro-substituted analog | O=N+c1ccc(F)c(Br)c1 | C₆H₃BrFNO₂ | 220.00 | 1.5* | N/A | -NO₂, Br, F |
| (3-Bromo-5-chlorophenyl)boronic acid | B(c1cc(Br)cc(Cl)c1)O | C₆H₅BBrClO₂ | 235.27 | 1.64† | 0.24 | -B(OH)₂, Br, Cl |
*Estimated based on substituent contributions.
†MLOGP value from .
Key Observations :
- The target compound exhibits higher lipophilicity (logP = 2.15) than the nitro analog (logP ≈ 1.5), reflecting the stronger electron-withdrawing nature of -CF₂ compared to -NO₂.
- Solubility is comparable to (3-Bromo-5-chlorophenyl)boronic acid (0.24 mg/mL), likely due to similar halogen content and molecular weight .
Electronic and Reactive Properties
- Electron-Withdrawing Effects: The -CF₂ group in the target compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, -NO₂ in the nitro analog provides even greater deactivation but higher polarity .
- Reactivity : Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to (3-Bromo-5-chlorophenyl)boronic acid, which is used in palladium-catalyzed syntheses .
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